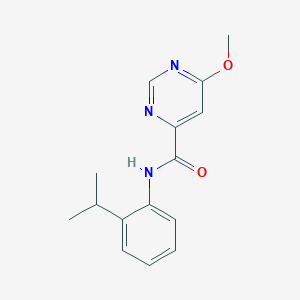

N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-10(2)11-6-4-5-7-12(11)18-15(19)13-8-14(20-3)17-9-16-13/h4-10H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDBQPLJZXOKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Attachment of the Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a bioactive molecule.

Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide with structurally related pyrimidine carboxamides, focusing on substituent effects, physical properties, and biological activity.

Table 1: Structural and Functional Comparison of Pyrimidine Carboxamide Derivatives

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): Chlorinated derivatives (e.g., 4h, 4l) exhibit antimicrobial activity, likely due to increased electrophilicity enhancing target binding . However, chlorine substituents reduce lipophilicity compared to alkyl groups like isopropyl . Lipophilic Alkyl Groups (e.g., Isopropyl): The 2-isopropylphenyl group in the target compound and SR142948A enhances membrane permeability, critical for central nervous system (CNS) penetration in neurotensin receptor modulation .

Physical Properties :

- Melting points correlate with substituent polarity. Dichlorophenyl derivative 4l (240–242°C) has a higher melting point than 4h (194–196°C), reflecting increased molecular symmetry and intermolecular forces .

- The absence of melting point data for the target compound suggests further experimental characterization is needed.

Biological Activity :

- Neurotensin Receptor Antagonism : SR142948A, a structural analog with a 2-isopropylphenyl group, demonstrates high affinity for neurotensin receptors (NTR1/NTR2), highlighting the importance of this substituent in receptor binding .

- Antimicrobial Activity : Chlorinated analogs (4h, 4l) show broad-spectrum activity, while fluorinated derivatives (e.g., ) exhibit similar potency, suggesting halogen choice impacts target selectivity .

Biological Activity

N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain, inflammation, and emotional behavior.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrimidine-4-carboxamides have revealed significant insights into the biological activity of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide. The optimization of this compound has shown that modifications in its structure can lead to increased potency as an NAPE-PLD inhibitor. For instance, substituents at different positions on the pyrimidine ring were systematically altered to evaluate their effects on inhibitory activity.

Key Findings:

- Potency : The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 27 nM, indicating strong inhibitory potential against NAPE-PLD .

- Mechanism of Action : By inhibiting NAPE-PLD, the compound effectively decreases levels of NAEs in vivo, which has been linked to modulation of emotional behavior in animal models .

Biological Implications

The inhibition of NAPE-PLD by N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide has several biological implications:

- Emotional Behavior : Studies have indicated that compounds targeting NAPE-PLD can influence emotional responses and behaviors in mice, suggesting potential applications in treating mood disorders .

- Pain and Inflammation : Given the role of NAEs in pain signaling pathways, this compound may also have therapeutic potential in managing pain and inflammatory conditions .

- Metabolic Disorders : Aberrant levels of NAEs are associated with metabolic syndrome and non-alcoholic steatohepatitis (NASH), highlighting the relevance of this compound in metabolic research .

Case Studies

A notable case study involved the administration of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide in mouse models. The results demonstrated a significant reduction in anandamide levels following treatment, which correlated with observable changes in behavior indicative of altered emotional states. This underscores the compound's potential as a pharmacological tool for studying the role of lipid mediators in health and disease.

Comparative Analysis

To further elucidate the biological activity of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide, a comparative analysis with other known inhibitors was conducted. The table below summarizes key characteristics:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide, and how can its purity be validated?

- Methodology : Synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with substituted anilines under catalytic conditions (e.g., HATU/DMAP). Post-synthesis, purity is validated via HPLC (≥95% threshold) and LC-MS to confirm molecular weight. Structural confirmation requires NMR (¹H/¹³C) to verify substituent positions and absence of byproducts, as exemplified in pyrimidine derivative syntheses .

Q. Which analytical techniques are critical for characterizing its crystalline structure and stability?

- Methodology : X-ray crystallography is essential for resolving bond angles, dihedral rotations (e.g., pyrimidine ring planarity vs. aryl group deviations), and hydrogen-bonding networks (e.g., N–H⋯N interactions). Thermal stability can be assessed via DSC/TGA to identify decomposition thresholds .

Q. How do substituents like the 2-isopropylphenyl group influence its physicochemical properties?

- Methodology : Substituent effects are analyzed computationally (e.g., DFT calculations ) to predict lipophilicity (logP) and solubility. Experimentally, logD7.4 measurements and polar surface area (PSA) assessments clarify bioavailability. The 2-isopropyl group enhances metabolic stability by steric shielding, as seen in similar trifluoromethyl-substituted pyrimidines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies may arise from polymorphic forms (e.g., hydrogen-bonding variations affecting target binding). Use crystallographic screening and molecular docking to correlate structural conformations with bioactivity. Validate via enzyme inhibition assays (e.g., IC50 comparisons across polymorphs) .

Q. How can its metabolic pathways and degradation products be elucidated in biological systems?

- Methodology : Employ LC-HRMS to track metabolite formation in microsomal assays. For environmental degradation, Bacillus spp. (e.g., B. thuringiensis) can model esterase-mediated cleavage pathways, with intermediates identified via GC-MS (e.g., phenoxybenzamide derivatives) .

Q. What experimental designs optimize its selectivity for target enzymes (e.g., kinases) versus off-target effects?

- Methodology : Use kinome-wide profiling (e.g., KinomeScan) to assess selectivity. Structure-activity relationship (SAR) studies should modify the methoxy group (e.g., replacing with halogens) and test via competitive binding assays . Co-crystallization with target enzymes (e.g., EGFR) identifies critical binding motifs .

Methodological Considerations

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Methodology : Optimize solvent systems (e.g., DMSO/PEG blends) and use dynamic light scattering (DLS) to monitor aggregation. Alternatively, synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity, as demonstrated for pyrimidine carboxamides .

Q. What computational tools predict interactions with G-protein-coupled receptors (GPCRs)?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding. Validate predictions via radioligand displacement assays (e.g., SR142948A as a reference antagonist for neurotensin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.